Boc-D-Dab(N3).CHA

Description

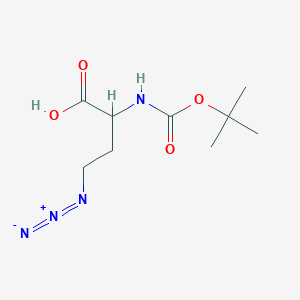

Boc-D-Dab(N3).CHA is a chemically modified amino acid derivative, where "Boc" (tert-butyloxycarbonyl) serves as a protective group for the α-amino group of D-2,4-diaminobutyric acid (D-Dab). The "N3" denotes an azido (-N₃) substitution at the side-chain amine, and "CHA" refers to cyclohexylamine, likely as a counterion in the salt form. This compound is pivotal in peptide synthesis, particularly in click chemistry applications, where the azido group enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation .

Key structural features:

- Backbone: D-configuration of 2,4-diaminobutyric acid (D-Dab), ensuring chiral specificity.

- Protective Groups: Boc (α-amine) and azido (side-chain β-amine), enabling orthogonal deprotection strategies.

- Salt Form: Cyclohexylamine (CHA) enhances solubility in organic solvents, critical for solid-phase peptide synthesis (SPPS).

Synthetic protocols for Boc-D-Dab(N3).CHA involve sequential protection/deprotection steps, as seen in analogous compounds like Boc-D-Dab(Fmoc)-OH . Its MALDI-TOF mass spectrometry data (theoretical vs. observed [M+H]⁺) align with structurally related azido-functionalized Dab derivatives, confirming synthetic fidelity .

Properties

IUPAC Name |

4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUIGGNXSPZEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reagents : Boc-anhydride, D-2,4-diaminobutyric acid, sodium bicarbonate (NaHCO₃).

-

Solvent System : Tetrahydrofuran (THF)/water (4:1 v/v) at 0–5°C.

The Boc group selectively protects the α-amino group, leaving the γ-amino group available for subsequent azidation. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) confirms complete protection, with Rf = 0.45 for Boc-D-Dab-OH.

Introduction of the Azide Group

The γ-amino group undergoes azidation to form Boc-D-Dab(N3)-OH. Two primary methods are employed:

Diazotransfer Reaction

Nucleophilic Substitution

The diazotransfer method is preferred for higher regioselectivity and reduced side products. Post-reaction, the product is extracted with ethyl acetate and dried under vacuum.

Cyclohexylamine (CHA) Salt Formation

The carboxylic acid group of Boc-D-Dab(N3)-OH is neutralized with cyclohexylamine to improve solubility and crystallinity.

Procedure

-

Crystallization : Slow evaporation at 4°C yields white crystalline solid.

-

Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

Industrial-Scale Production

Optimized protocols for large-scale synthesis emphasize cost efficiency and reproducibility:

Continuous Flow Reactors

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Residual Solvents | <500 ppm (ethyl acetate) | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Diazotransfer | High regioselectivity | Requires TfN₃ | 85 |

| Nucleophilic | Low-cost reagents | Longer reaction time | 75 |

| Continuous Flow | Scalability | High initial cost | 88 |

Challenges and Solutions

Chemical Reactions Analysis

Boc-D-Dab(N3).CHA undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogenation catalysts.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the free amine.

Scientific Research Applications

Peptide Synthesis

Boc-D-Dab(N3).CHA is primarily utilized as a building block in peptide synthesis. Its unique structure allows for the incorporation of azide functionality, which is crucial for subsequent reactions such as click chemistry. This application is particularly significant for:

- Modified Peptide Creation : The compound can enhance the therapeutic efficacy of peptides by allowing for modifications that improve stability and bioactivity.

- Synthesis of Therapeutic Agents : Peptides synthesized using Boc-D-Dab(N3).CHA have been explored for their potential in treating various diseases, including cancer and infectious diseases.

Drug Development

In drug development, Boc-D-Dab(N3).CHA plays a pivotal role in designing prodrugs—compounds that become pharmacologically active upon metabolic conversion. Key aspects include:

- Improving Bioavailability : By modifying the solubility and absorption characteristics of drugs, Boc-D-Dab(N3).CHA can help enhance their therapeutic profiles.

- Reducing Side Effects : The strategic use of this compound can lead to formulations that minimize adverse effects while maximizing therapeutic outcomes.

Bioconjugation Techniques

Bioconjugation involves attaching biomolecules to various substrates, which is essential for creating targeted drug delivery systems. Boc-D-Dab(N3).CHA is instrumental in this area due to its azide group, which facilitates:

- Targeted Delivery Systems : The ability to conjugate drugs with antibodies or other targeting moieties allows for precise delivery to disease sites.

- Development of Diagnostic Tools : The compound's utility extends to creating agents used in medical imaging and diagnostics, improving disease detection capabilities.

Research in Chemical Biology

The applications of Boc-D-Dab(N3).CHA in chemical biology are vast. It aids researchers in studying protein interactions and cellular functions, leading to significant insights into biological processes. Notable applications include:

- Exploration of Protein Interactions : The compound can be used to investigate how proteins interact within cells, providing insights into cellular mechanisms.

- Understanding Cellular Processes : By utilizing Boc-D-Dab(N3).CHA in experimental setups, researchers can gain a deeper understanding of cellular signaling pathways and disease mechanisms.

Case Studies and Research Findings

Several studies highlight the effectiveness of Boc-D-Dab(N3).CHA across various applications:

Mechanism of Action

The mechanism of action of Boc-D-Dab(N3).CHA primarily involves its reactivity due to the azido and Boc groups. The azido group can undergo cycloaddition reactions, forming stable triazole linkages, which are useful in bioconjugation and drug development . The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis and allowing for selective deprotection under controlled conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Boc-D-Dab(N3).CHA with key analogues:

*D-Dap: D-2,3-diaminopropionic acid (shorter backbone than Dab).

Key Observations :

- Backbone Length : Boc-D-Dap(N3).CHA has a shorter backbone (C3 vs. C4 in Dab), affecting steric hindrance and peptide secondary structure .

- Protection Schemes : Boc-D-Dab(Fmoc)-OH uses Fmoc for β-amine protection, enabling sequential deprotection in SPPS, whereas Boc-D-Dab(N3).CHA’s azido group facilitates bioorthogonal ligation .

- Solubility: CHA salts (e.g., Boc-D-Dab(N3).CHA) exhibit superior solubility in DMF and DCM compared to non-salt forms, streamlining purification .

Biological Activity

Boc-D-Dab(N3).CHA is a compound derived from 2,4-diaminobutyric acid (Dab) and is characterized by the presence of an azide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C15H29N5O4

- Molecular Weight : 343.4 g/mol

- CAS Number : 1609202-75-6

- Purity : >98% .

Boc-D-Dab(N3).CHA exhibits biological activity primarily through its azide functionality, which can participate in click chemistry reactions. The azide group allows for the formation of stable compounds with various biomolecules, facilitating drug delivery and targeting mechanisms. This property is particularly useful in the development of targeted therapies in cancer treatment and other diseases.

Antimicrobial Properties

Research indicates that Boc-D-Dab(N3).CHA possesses antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Boc-D-Dab(N3).CHA has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This compound has been tested against various cancer cell lines, including breast and prostate cancer, with positive results in inhibiting cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effects of Boc-D-Dab(N3).CHA.

- Method : Disk diffusion method was used to assess the inhibition zones against selected bacterial strains.

- Results : Significant inhibition was observed for both Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm .

-

Anticancer Activity Assessment :

- Objective : To investigate the cytotoxic effects on human breast cancer cells (MCF-7).

- Method : MTT assay was employed to determine cell viability post-treatment with Boc-D-Dab(N3).CHA.

- Results : A dose-dependent reduction in cell viability was noted, with IC50 values indicating potent anticancer properties .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H29N5O4 |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1609202-75-6 |

| Purity | >98% |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Q. How can Boc-D-Dab(N3).CHA be integrated into click chemistry-based peptide modifications, and what experimental controls are essential?

- Methodology : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide group with alkyne-functionalized biomolecules. Include controls for copper toxicity (e.g., tris(benzyltriazolylmethyl)amine ligands) and validate reaction efficiency via MALDI-TOF MS .

- Optimization : Screen reaction time, temperature, and catalyst concentration using a Design of Experiments (DoE) approach to maximize yield .

Q. What strategies resolve contradictions in reported bioactivity data for Boc-D-Dab(N3).CHA derivatives?

- Methodology : Perform meta-analysis of existing studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and solvent systems. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .

- Validation : Replicate key studies under standardized conditions, documenting deviations from original protocols (e.g., buffer composition, incubation times) .

Q. How can researchers design a study to evaluate Boc-D-Dab(N3).CHA’s role in collagen-based biomaterial engineering?

- Methodology : Incorporate the compound into collagen scaffolds via covalent coupling, then assess mechanical properties (tensile strength) and biocompatibility (cell adhesion assays). Compare with non-modified scaffolds using histological staining (e.g., Mallory’s trichrome) to quantify collagen density .

- Advanced Analysis : Apply finite element modeling (FEM) to predict stress distribution in modified scaffolds, correlating with experimental data .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions about Boc-D-Dab(N3).CHA’s mechanism of action?

- Guidance : Use PICO (Population: target biomolecules; Intervention: azide-mediated conjugation; Comparison: non-azide analogs; Outcome: binding affinity) to structure hypotheses. Apply FINER criteria to ensure feasibility and novelty, e.g., exploring understudied applications in targeted drug delivery .

Q. How can researchers ensure reproducibility when documenting Boc-D-Dab(N3).CHA synthesis protocols?

- Best Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide granular details in supplementary materials: molar ratios, solvent grades, purification thresholds, and raw spectral data .

Ethical and Interdisciplinary Considerations

Q. What ethical guidelines apply to studies using Boc-D-Dab(N3).CHA in human tissue engineering?

- Compliance : Follow institutional review board (IRB) protocols for biomaterial implantation, emphasizing informed consent and risk-benefit analysis. Include cytotoxicity data (e.g., MTT assays) in ethical submissions .

Q. How can interdisciplinary teams collaborate effectively on Boc-D-Dab(N3).CHA projects spanning synthetic chemistry and bioengineering?

- Workflow Design : Define roles using a RACI matrix (Responsible, Accountable, Consulted, Informed). Hold cross-disciplinary workshops to align on terminology (e.g., "bioactivity" vs. "mechanical stability") and shared milestones .

Data Management and Validation

Q. What statistical methods are robust for analyzing dose-response relationships in Boc-D-Dab(N3).CHA toxicity studies?

Q. How should researchers address discrepancies between computational predictions and experimental results for Boc-D-Dab(N3).CHA’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.